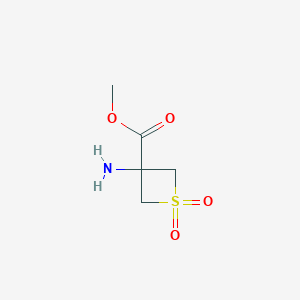

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate

CAS No.:

Cat. No.: VC20322531

Molecular Formula: C5H9NO4S

Molecular Weight: 179.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO4S |

|---|---|

| Molecular Weight | 179.20 g/mol |

| IUPAC Name | methyl 3-amino-1,1-dioxothietane-3-carboxylate |

| Standard InChI | InChI=1S/C5H9NO4S/c1-10-4(7)5(6)2-11(8,9)3-5/h2-3,6H2,1H3 |

| Standard InChI Key | FJLZQDNQDBVTKW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CS(=O)(=O)C1)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a thietane ring—a saturated four-membered ring containing one sulfur atom—with three substituents:

-

A methyl ester group () at position 3.

-

An amino group () at position 3.

This arrangement creates a strained ring system that influences reactivity. The IUPAC name, methyl 3-amino-1,1-dioxothietane-3-carboxylate, reflects these functional groups .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.20 g/mol | |

| Canonical SMILES | ||

| InChI Key | FJLZQDNQDBVTKW-UHFFFAOYSA-N |

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via esterification of 3-amino-1,1-dioxo-thietane-3-carboxylic acid with methanol under acidic or basic conditions. A documented method involves:

-

Reacting 3-amino-1,1-dioxo-thietane with methyl chloroformate () in the presence of a base like triethylamine.

-

Purifying the product via recrystallization or column chromatography .

The hydrochloride salt is obtained by treating the free base with hydrochloric acid, yielding a crystalline solid with 95% purity.

Challenges and Optimization

-

Ring Strain: The thietane ring’s instability necessitates low-temperature reactions to prevent ring-opening.

-

Side Reactions: Competing acylation at the amino group is mitigated by using controlled stoichiometry .

Chemical Reactivity and Mechanisms

Nucleophilic Substitutions

The amino group () acts as a nucleophile, participating in reactions with electrophiles such as acyl chlorides or aldehydes. For example:

This reactivity is exploited to synthesize amide derivatives for drug discovery.

Oxidation and Reduction

-

Oxidation: The sulfonyl group () is resistant to further oxidation, stabilizing the molecule under oxidative conditions .

-

Reduction: Catalytic hydrogenation may reduce the ester to a primary alcohol, though this is less explored .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a building block for:

-

Antibiotics: Functionalization of the amino group enables the synthesis of β-lactam analogs.

-

Neurological Agents: Its ability to cross the blood-brain barrier is under investigation for epilepsy treatments.

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Table 2: Comparative Data for Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| Free Base | 179.20 | Synthetic intermediate | |

| Hydrochloride Salt | 215.66 | Drug formulation | |

| 3-Amino-1,1-dioxo-thietane-3-carboxylic Acid | 165.17 | Polymer chemistry |

Physicochemical Properties

Stability and Solubility

-

Free Base: Limited aqueous solubility (0.2 mg/mL at 25°C) but soluble in polar aprotic solvents like DMSO .

-

Hydrochloride Salt: Enhanced water solubility (12 mg/mL) due to ionic character.

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride form () improves bioavailability and is preferred in pharmacokinetic studies.

Carboxylic Acid Analog

3-Amino-1,1-dioxo-thietane-3-carboxylic acid () serves as a precursor for biodegradable polymers .

Future Research Directions

-

Synthetic Methodology: Developing catalytic asymmetric synthesis to access enantiopure forms.

-

Biological Screening: Expanding in vivo studies to validate neuroprotective and antimicrobial claims.

-

Environmental Impact: Assessing degradation pathways in soil and water systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume